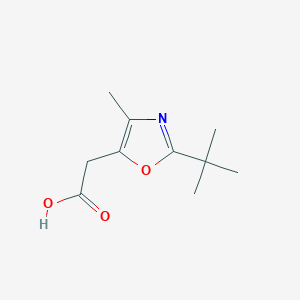

2-(2-Tert-butyl-4-methyl-1,3-oxazol-5-yl)acetic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(2-Tert-butyl-4-methyl-1,3-oxazol-5-yl)acetic acid is a synthetic organic compound that belongs to the oxazole family. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a tert-butyl group and a methyl group attached to the oxazole ring, along with an acetic acid moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Tert-butyl-4-methyl-1,3-oxazol-5-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tert-butylamine with a suitable α-haloketone to form the oxazole ring. The subsequent introduction of the acetic acid moiety can be achieved through carboxylation reactions.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

化学反应分析

Types of Reactions: 2-(2-Tert-butyl-4-methyl-1,3-oxazol-5-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can modify the oxazole ring or the acetic acid moiety.

Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2-carboxylic acid derivatives, while substitution reactions can introduce various alkyl or aryl groups.

科学研究应用

2-(2-Tert-butyl-4-methyl-1,3-oxazol-5-yl)acetic acid has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

作用机制

The mechanism of action of 2-(2-Tert-butyl-4-methyl-1,3-oxazol-5-yl)acetic acid involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, modulating their activity. The acetic acid moiety may also play a role in binding to active sites or facilitating transport across biological membranes. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

相似化合物的比较

2-(4-Methyl-1,3-oxazol-5-yl)acetic acid: Lacks the tert-butyl group, which may affect its reactivity and biological activity.

2-(2-Tert-butyl-1,3-oxazol-5-yl)acetic acid: Lacks the methyl group, which can influence its chemical properties.

2-(2-Tert-butyl-4-methyl-1,3-thiazol-5-yl)acetic acid: Contains a sulfur atom instead of oxygen, leading to different chemical behavior.

Uniqueness: The presence of both tert-butyl and methyl groups in 2-(2-Tert-butyl-4-methyl-1,3-oxazol-5-yl)acetic acid imparts unique steric and electronic properties, making it distinct from other oxazole derivatives

生物活性

2-(2-Tert-butyl-4-methyl-1,3-oxazol-5-yl)acetic acid is a synthetic compound that belongs to the oxazole family, characterized by its unique chemical structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its medicinal properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C10H15NO3

- Molecular Weight : 197.234 g/mol

- IUPAC Name : this compound

- SMILES : CC1=C(OC(=N1)C(C)(C)C)CC(=O)O

The oxazole ring in the compound contributes to its chemical reactivity and biological interactions, making it a candidate for various pharmacological applications .

Antiviral Properties

Research indicates that compounds with oxazole rings often exhibit significant antiviral activities. Preliminary studies suggest that this compound may act as an antiviral agent. Structure-activity relationship (SAR) studies have shown that modifications to the oxazole moiety can enhance its efficacy against specific viral targets.

Anti-inflammatory Effects

This compound may also possess anti-inflammatory properties. Interaction studies indicate that it could influence cellular pathways involved in inflammation, potentially leading to therapeutic applications in treating inflammatory diseases.

Research Findings and Case Studies

Several studies have explored the biological activity of oxazole derivatives similar to this compound. Below is a summary of relevant findings:

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is believed that its interactions with cellular targets may involve:

- Inhibition of Viral Replication : The compound may interfere with viral replication processes.

- Modulation of Inflammatory Pathways : It could influence signaling pathways related to inflammation.

- Cytotoxic Effects on Cancer Cells : Similar compounds have been shown to induce apoptosis in cancer cells through various mechanisms.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 2-(2-tert-butyl-4-methyl-1,3-oxazol-5-yl)acetic acid, and how can reaction conditions be optimized?

The compound is typically synthesized via cyclocondensation reactions. A common method involves refluxing precursors (e.g., tert-butyl-substituted amines and ketones) in acetic acid with sodium acetate as a catalyst, followed by purification via recrystallization from DMF/acetic acid mixtures . Optimization may involve adjusting reaction time (3–5 hours), temperature (reflux conditions), and stoichiometric ratios of reactants to improve yield and purity. Solvent choice (e.g., acetic acid vs. ethanol) significantly impacts reaction efficiency and by-product formation .

Q. Which analytical techniques are most effective for characterizing this compound?

- X-ray crystallography : For structural elucidation, SHELXL and WinGX are widely used for refining crystal structures, particularly for resolving anisotropic displacement parameters and handling twinned data .

- HPLC-DAD : Quantification and purity assessment can be achieved using reversed-phase HPLC with diode-array detection (e.g., C18 column, mobile phase: acetonitrile/water with 0.1% formic acid) .

- NMR spectroscopy : 1H and 13C NMR in DMSO-d6 or CDCl3 resolve the tert-butyl group (δ ~1.3 ppm) and oxazole protons (δ ~6.5–8.0 ppm) .

Q. How does the compound’s stability vary under different storage conditions?

Stability studies indicate that the compound should be stored at -20°C in inert atmospheres to prevent oxidation or hydrolysis. Thermal gravimetric analysis (TGA) shows decomposition above 200°C. Aqueous solubility is pH-dependent, with higher stability in acidic conditions (pH 4–6) due to reduced nucleophilic attack on the oxazole ring .

Advanced Research Questions

Q. What challenges arise in resolving crystallographic data for this compound, and how can they be addressed?

Challenges include low crystal quality, twinning, and weak diffraction. Using SHELXD for structure solution and SHELXL for refinement improves handling of high-resolution data. For twinned crystals, the HKLF5 format in SHELX can model twin laws, while WinGX aids in visualizing and validating hydrogen-bonding networks . Anisotropic displacement parameters for the tert-butyl group require careful refinement to avoid overfitting .

Q. How should researchers address contradictory results in purity assessments between HPLC and titration methods?

Discrepancies often arise from residual solvents or non-UV-active impurities. Cross-validate using:

- Mass spectrometry (LC-MS) : Detects ionizable impurities.

- Karl Fischer titration : Quantifies water content.

- Elemental analysis : Confirms C/H/N ratios. For example, a 13.6% error in titration-based molarity (as seen in acetic acid studies) may indicate incomplete neutralization or indicator interference .

Q. What computational methods are suitable for predicting the compound’s electronic properties and reactivity?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model the compound’s HOMO-LUMO gaps, electrostatic potential surfaces, and regioselectivity in electrophilic substitutions. These predict reactivity at the oxazole ring’s 2- and 5-positions, guiding synthetic modifications .

Q. How can researchers design experiments to probe the compound’s bioactivity against neurological targets?

Based on structural analogs like muscazone (a GABA receptor ligand), design assays such as:

- Radioligand binding : Test affinity for GABAA or NMDA receptors.

- Electrophysiology : Measure ion channel modulation in neuronal cell lines.

- In silico docking : Use AutoDock Vina to predict binding poses in receptor pockets .

Q. What strategies mitigate regioselectivity issues during functionalization of the oxazole ring?

Use protecting groups (e.g., tert-butyl esters) to block the acetic acid moiety during derivatization. Directed ortho-metalation (DoM) with LDA or Grignard reagents enables selective substitution at the 4-methyl position .

Q. How can isomers or by-products from synthesis be separated chromatographically?

Optimize HPLC methods using:

| Column | Mobile Phase | Flow Rate | Detection |

|---|---|---|---|

| C18 | 60:40 acetonitrile/water + 0.1% TFA | 1.0 mL/min | UV 254 nm |

| This resolves regioisomers with retention time differences of ~2 minutes . |

Q. What analytical workflows identify degradation products under UV exposure?

Combine accelerated stability testing (ICH Q1B guidelines) with LC-MS/MS to detect photodegradants. For example, UV irradiation may cleave the oxazole ring, forming tert-butyl acetamide derivatives, which can be quantified using external calibration curves .

属性

IUPAC Name |

2-(2-tert-butyl-4-methyl-1,3-oxazol-5-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3/c1-6-7(5-8(12)13)14-9(11-6)10(2,3)4/h5H2,1-4H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWNMSMUWOYFMPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC(=N1)C(C)(C)C)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。